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molecular formula C10H5FO4 B156007 6-Fluorochromone-2-carboxylic acid CAS No. 99199-59-4

6-Fluorochromone-2-carboxylic acid

Cat. No. B156007
M. Wt: 208.14 g/mol
InChI Key: JZJYDFADRMBXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08981127B2

Procedure details

A solution of 20 g of 5′-fluoro-2′-hydroxyacetophenone (13 mol) in 100 ml of THF was slowly added at 5-10° C. to a solution of 52 ml of 30% sodium methoxide in methanol (0.30 mol). The temperature was then allowed to reach 15° C. and 22 g of diethyloxalate (0.15 mol) were added between 15 to 25° C. to give a complete solution. The reaction progress was monitored by TLC until less than 5% of raw starting material was present. The mixture was adjusted to pH 1-2 by the addition of 20 ml of 36% HCl (0.24 mol) and 100 ml of water between 5 to 15° C. The solid residue formed was removed by filtration then the aqueous layer removed by decantation. The organic layer was then washed with 40 ml of an aqueous solution of 15% NaCl and concentrated under reduced pressure at 40-50° C. to give a yellow oil. This residual oil was dissolved in 100 ml of glacial acetic acid and 100 ml of water at reflux for 17-20 h. After cooling to 15-20° C., the suspension of the title compound was filtered to give after drying 20 g of a white or off-white solid (yield: 75%). A second crop can be obtained after concentration of the mother liquor and the residue warmed up in 50 ml glacial acetic acid and 50 ml water to reflux for 20 h to hydrolyze the ester to give an additional batch of the title compound (2-3 g).
Quantity
20 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.C[O-].[Na+].CO.C([O:19][C:20](=[O:26])[C:21](OCC)=O)C.Cl>C1COCC1.C(O)(=O)C.O>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:11][C:21]([C:20]([OH:26])=[O:19])=[CH:9][C:8](=[O:10])[C:6]=2[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C(C)=O)O
Name
sodium methoxide
Quantity
52 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.3 mol
Type
reactant
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach 15° C.
CUSTOM
Type
CUSTOM
Details
to give a complete solution
CUSTOM
Type
CUSTOM
Details
The solid residue formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
the aqueous layer removed by decantation
WASH
Type
WASH
Details
The organic layer was then washed with 40 ml of an aqueous solution of 15% NaCl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at 40-50° C.
CUSTOM
Type
CUSTOM
Details
to give a yellow oil

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC2=C(C(C=C(O2)C(=O)O)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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